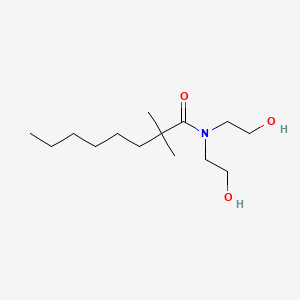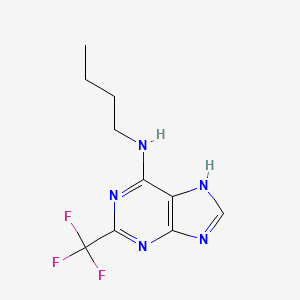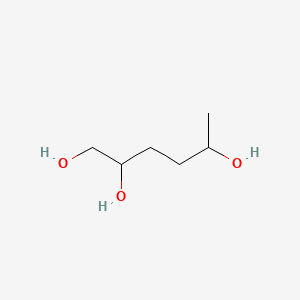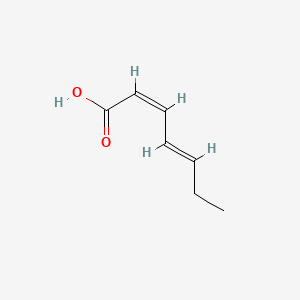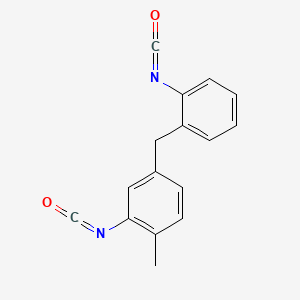
Tetrapotassium decachloro-mu-oxodiruthenate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapotassium decachloro-mu-oxodiruthenate(IV) can be synthesized through the reaction of ruthenium trichloride with potassium chloride in the presence of an oxidizing agent. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tetrapotassium decachloro-mu-oxodiruthenate(IV) involves large-scale reactions using high-purity raw materials. The process includes steps such as dissolution, filtration, and crystallization to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium decachloro-mu-oxodiruthenate(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products Formed
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds.
Substitution: Complexes with different ligands replacing chloride ions.
Scientific Research Applications
Tetrapotassium decachloro-mu-oxodiruthenate(IV) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other ruthenium-based compounds.
Mechanism of Action
The mechanism by which tetrapotassium decachloro-mu-oxodiruthenate(IV) exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can undergo redox reactions, altering the oxidation state of ruthenium and affecting the activity of target molecules. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Potassium hexachlororuthenate(III): Similar in structure but with ruthenium in a lower oxidation state.
Potassium tetrachloroplatinate(II): Another transition metal complex with similar ligand coordination.
Potassium hexachloroplatinate(IV): Similar coordination environment but with platinum instead of ruthenium.
Uniqueness
Tetrapotassium decachloro-mu-oxodiruthenate(IV) is unique due to its specific oxidation state and the presence of two ruthenium atoms bridged by an oxygen atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
16986-07-5 |
|---|---|
Molecular Formula |
Cl10H2K4ORu2 |
Molecular Weight |
731.1 g/mol |
IUPAC Name |
tetrapotassium;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/10ClH.4K.H2O.2Ru/h10*1H;;;;;1H2;;/q;;;;;;;;;;4*+1;;2*+3/p-10 |
InChI Key |
ZTZFCYRCBSXPOU-UHFFFAOYSA-D |
Canonical SMILES |
O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




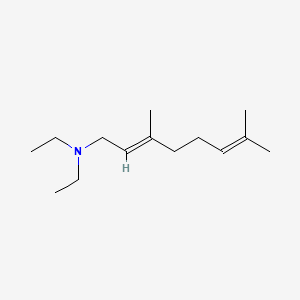



![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
